

Synthesis and purification of undecenoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecenoyl chloride

Cat. No.: B1583328

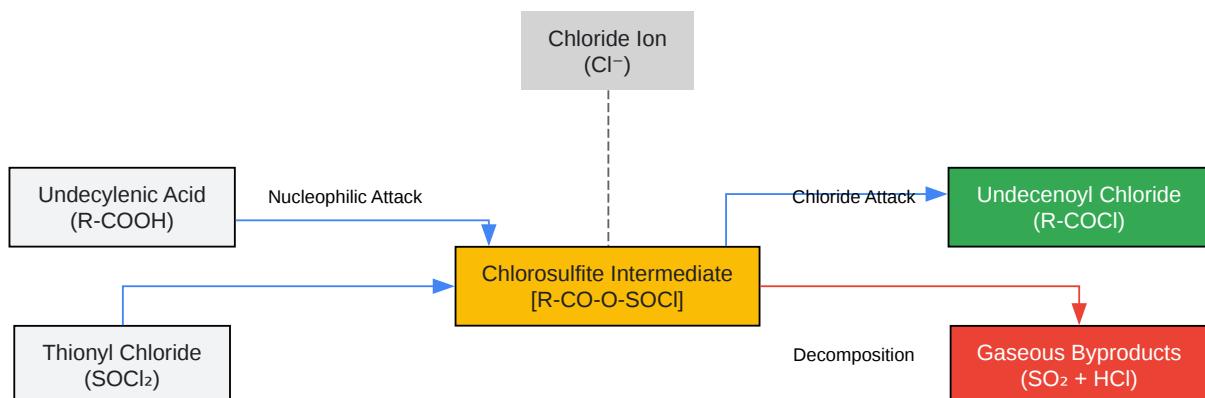
[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Purification of **Undecenoyl Chloride**

Introduction

Undecenoyl chloride, also known as **10-undecenoyl chloride**, is a reactive acyl chloride with the chemical formula $C_{11}H_{19}ClO$.^{[1][2]} Its structure features an eleven-carbon chain with a terminal double bond and a carbonyl chloride functional group.^[1] This bifunctional nature makes it a valuable intermediate in a wide range of chemical syntheses.^[3]

Undecenoyl chloride serves as a key building block in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers.^{[4][5]} Its applications include its use as an acylating reagent in the synthesis of cellulose ω -carboxyalkanoates, poly(ethylene glycol)-lipid amphiphiles, and for the modification of hyperbranched poly(glycidol).^{[6][7]} The precursor, undecylenic acid, is derived from the pyrolysis of ricinoleic acid from castor oil, a renewable feedstock.^{[1][3]}


This technical guide provides a comprehensive overview of the synthesis and purification of **undecenoyl chloride**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

Synthesis of Undecenoyl Chloride

The most prevalent method for synthesizing **undecenoyl chloride**, on both laboratory and industrial scales, is the chlorination of undecylenic acid.[1][8] While several chlorinating agents can be used, such as oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride, thionyl chloride (SOCl_2) is the most frequently employed due to its convenience, high yields, and the formation of gaseous byproducts (SO_2 and HCl) that are easily removed from the reaction mixture.[1][9]

Reaction Mechanism

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[9][10] This intermediate is unstable and subsequently collapses. A chloride ion attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9] The irreversible nature of this step, driven by the evolution of gas, pushes the reaction to completion.[9]

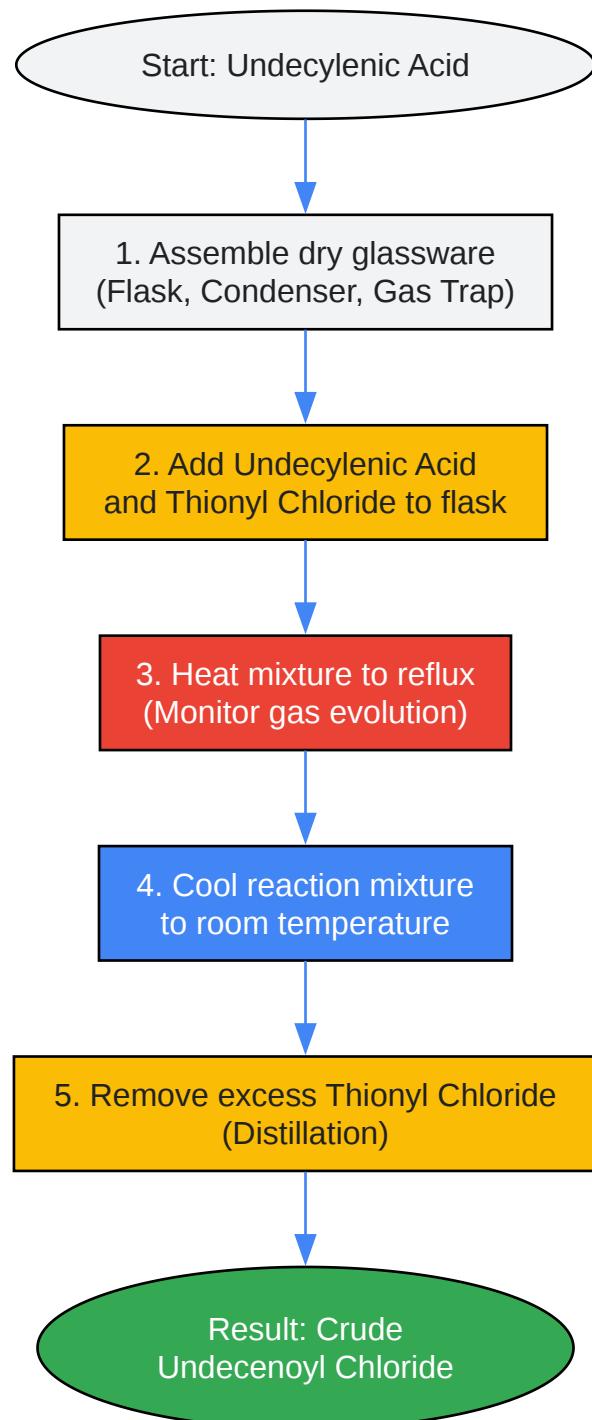
[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the synthesis of acyl chloride.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the conversion of undecylenic acid to **undecenoyl chloride** using thionyl chloride.[8]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood as it releases toxic and corrosive sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[8][11] Thionyl chloride reacts violently with water.[11] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn.[12]


Materials and Equipment:

- Undecylenic acid
- Thionyl chloride (SOCl₂)
- Round-bottom flask
- Reflux condenser
- Gas trap (e.g., a bubbler with a sodium hydroxide solution)
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- **Setup:** Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the acidic gases produced.
- **Reagents:** Charge the flask with undecylenic acid.
- **Addition:** Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask.[8] The reaction may be exothermic.
- **Reaction:** Gently heat the mixture to reflux using a heating mantle.[8] Continue heating until the evolution of gas ceases, which indicates the completion of the reaction. For industrial processes, this step is typically run at 50-80°C for 1-3 hours.[1]

- Isolation: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation, often under reduced pressure, to yield the crude **undecenoyl chloride**.^{[8][13]}

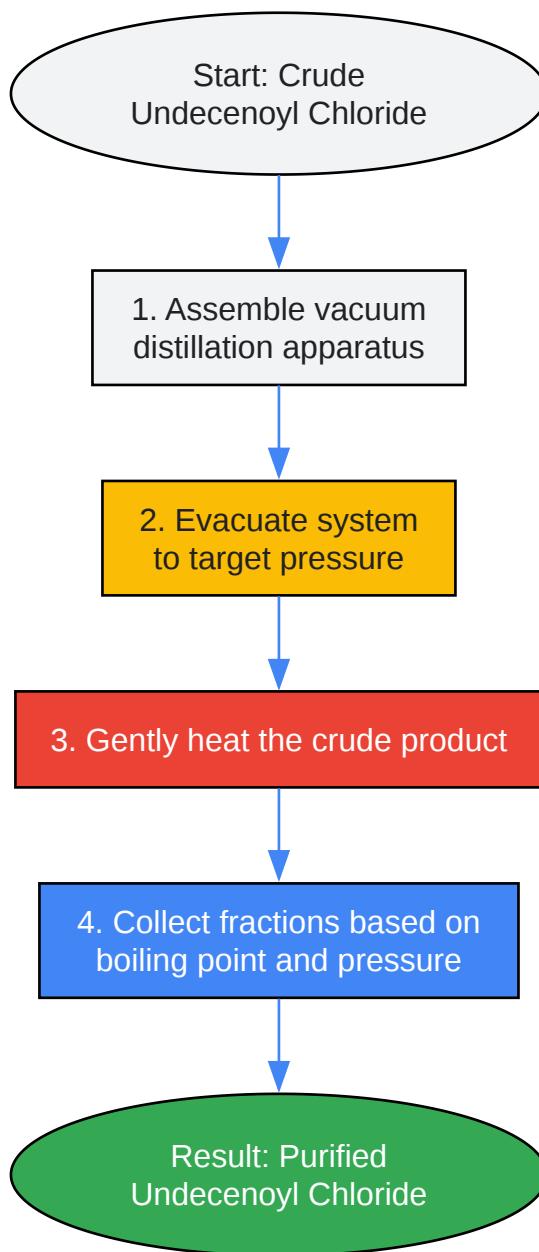
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **undecenoyl chloride**.

Purification

Crude **undecenoyl chloride** may contain unreacted starting materials and colored impurities. [14] For applications requiring high purity, such as in pharmaceuticals and specialty polymers, purification is a critical step. The primary and most effective method for purifying **undecenoyl chloride** is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is necessary because many long-chain acyl chlorides can decompose at their atmospheric boiling points.[14]

Experimental Protocol: Vacuum Distillation


Safety Precautions: Standard safety precautions for handling corrosive chemicals should be followed. The distillation apparatus must be assembled correctly to handle vacuum without implosion.

Materials and Equipment:

- Crude **undecenoyl chloride**
- Distillation flask
- Fractionating column (e.g., Vigreux)
- Condenser
- Receiving flask(s)
- Thermometer and adapter
- Heating mantle
- Vacuum pump and vacuum gauge
- Cold trap (recommended to protect the pump)

Procedure:

- Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
- Charging: Charge the distillation flask with the crude **undecenoyl chloride**.
- Evacuation: Gradually apply vacuum to the system.
- Heating: Begin gently heating the distillation flask once the desired pressure is reached and stable.
- Fractionation: Collect any low-boiling impurities in a separate receiving flask. As the temperature rises to the boiling point of **undecenoyl chloride** at the given pressure, switch to a clean receiving flask to collect the purified product.
- Completion: Stop the distillation when the majority of the product has been collected and before high-boiling residues begin to distill.
- Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification by vacuum distillation.

Data Presentation

Table 1: Physical and Chemical Properties of Undecenoyl Chloride

Property	Value	Reference(s)
CAS Number	38460-95-6	[15]
Molecular Formula	C ₁₁ H ₁₉ ClO	[1] [12]
Molecular Weight	202.72 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1] [4]
Density	0.944 g/mL at 25 °C	[12]
Boiling Point	120-122 °C at 10 mmHg 92-94 °C at 1 mmHg	[1] [4] [12]
Refractive Index	n _{20/D} 1.454	[16]
Flash Point	93 °C (199.4 °F)	[7]

Table 2: Synthesis and Purification Parameters

Parameter	Description	Value	Reference(s)
Starting Material	Undecylenic Acid	-	[8]
Chlorinating Agent	Thionyl Chloride (SOCl ₂)	1.5 - 2.0 equivalents	[8]
Reaction Temperature	50 - 80 °C (Industrial)	-	[1]
Reaction Time	1 - 3 hours (Industrial)	-	[1]
Yield	92 - 98% (Industrial)	-	[1]
Purification Method	Fractional Vacuum Distillation	-	[1]
Distillation Conditions	120-122 °C / 10 mmHg	-	[1]
Final Purity	≥97.5% to ≥98%	-	[1] [4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]
- 2. 10-Undecenoyl chloride | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]
- 6. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]
- 7. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. benchchem.com [benchchem.com]
- 12. 10-Undecenoyl chloride | CAS 27236-80-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 15. 10-Undecenoyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. 10-UNDECENOYL CHLORIDE | 38460-95-6 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis and purification of undecenoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583328#synthesis-and-purification-of-undecenoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com